2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile
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Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile is an organic compound with the molecular formula C13H17N3. It is a derivative of piperidine and benzonitrile, characterized by the presence of an aminomethyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile can be achieved through several routes. One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under suitable conditions . The reaction typically requires a solvent such as ethanol or dimethylformamide and may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile can be compared with other similar compounds, such as:
4-Piperidin-1-ylbenzonitrile: This compound lacks the aminomethyl group, which may result in different chemical and biological properties.
2-[4-(Aminomethyl)piperidin-1-yl]ethanol:
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound features additional functional groups, making it a more complex molecule with potentially unique properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics compared to its analogs .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H17N3/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15/h1-4,11H,5-9,14H2 |
InChI Key |
IUTKQPXPLMAYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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